molecular formula C19H23ClN2O4S2 B3969276 N-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE

N-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE

Cat. No.: B3969276
M. Wt: 443.0 g/mol
InChI Key: STKPRVCNWMHYMD-UHFFFAOYSA-N
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Description

N-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE: is a complex organic compound characterized by the presence of a chlorophenyl group, a methanesulfonamido group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Chlorophenyl Intermediate: This involves the reaction of 4-chlorobenzyl chloride with a suitable nucleophile to introduce the chlorophenyl group.

    Introduction of the Sulfanyl Group: The intermediate is then reacted with a thiol compound under controlled conditions to introduce the sulfanyl group.

    Coupling with Methanesulfonamido Acetate: The final step involves coupling the intermediate with methanesulfonamido acetate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

N-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: The compound’s properties make it a candidate for use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of N-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]-2-(2-methoxy-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O4S2/c1-26-18-6-4-3-5-17(18)22(28(2,24)25)13-19(23)21-11-12-27-14-15-7-9-16(20)10-8-15/h3-10H,11-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKPRVCNWMHYMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N(CC(=O)NCCSCC2=CC=C(C=C2)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE
Reactant of Route 4
N-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE

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